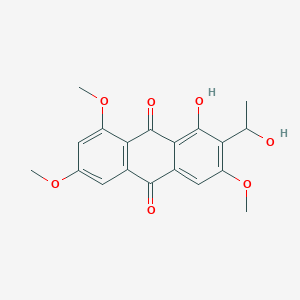
1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family.
Preparation Methods
The synthesis of 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable anthraquinone derivative.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide or similar reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Hydroxy-2-methyl-anthraquinone: Similar in structure but with a methyl group instead of a hydroxyethyl group, leading to different biological activities.
2-(Dimethoxy methyl)-1-hydroxy-9,10-anthraquinone:
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to other similar compounds .
Biological Activity
1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione (often abbreviated as 1-Hydroxy-2-(1-hydroxyethyl)anthraquinone) is a synthetic anthraquinone compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₆H₁₂O₃
- Molecular Weight: 252.265 g/mol
- CAS Number: 92964-76-6
- Structure: Chemical Structure
Anticancer Properties
Research indicates that anthraquinones exhibit significant anticancer properties. For instance:
- Mechanism of Action: Anthraquinones induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). They also inhibit topoisomerase II, disrupting DNA replication and transcription.
- Case Study: In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism: It disrupts bacterial cell membranes and inhibits bacterial enzymes essential for cell wall synthesis.
- Findings: Studies have reported that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The biological activity of this compound extends to anti-inflammatory effects:
- Mechanism: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Data: In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers.
Comparative Biological Activity Table
| Activity Type | Mechanism of Action | Model/Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | In vitro studies on breast and colon cancer cell lines |
| Antimicrobial | Disrupts cell membranes; inhibits cell wall synthesis | Studies on Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Animal models of induced inflammation |
Research Findings
Recent studies have focused on the synthesis and modification of anthraquinone derivatives to enhance their biological activities. The following findings are noteworthy:
- Synthesis Improvements: Modifications to the hydroxyl and methoxy groups have been shown to increase solubility and bioavailability.
- Pharmacokinetics: Investigations into the pharmacokinetic profiles suggest favorable absorption characteristics when administered orally.
Properties
CAS No. |
928818-59-1 |
|---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O7/c1-8(20)14-13(26-4)7-11-16(18(14)22)19(23)15-10(17(11)21)5-9(24-2)6-12(15)25-3/h5-8,20,22H,1-4H3 |
InChI Key |
MJBSYKMZXOBEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















